molecular formula C14H12BrClN4O B6459322 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole CAS No. 2549066-58-0

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole

Cat. No.: B6459322
CAS No.: 2549066-58-0
M. Wt: 367.63 g/mol
InChI Key: WWQMACDQNNOLOY-UHFFFAOYSA-N
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Description

2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a unique hybrid architecture, integrating three pharmacologically active moieties: an azetidine ring, a 4-bromopyrazole unit, and a 6-chloro-1,3-benzoxazole scaffold. The benzoxazole core is a privileged structure in drug discovery, known for its diverse biological activities and its presence in compounds investigated for conditions such as Alzheimer's disease . Similarly, the pyrazole nucleus is a well-documented heterocycle in medicinal chemistry, associated with a broad spectrum of biological activities . The specific molecular design of this compound suggests its primary research value lies in the study of enzyme inhibition . Structural analogues containing the 1,3-substituted azetidine motif have been identified as potent PDE10 inhibitors in patent literature . Phosphodiesterase 10A (PDE10A) is a key enzyme highly expressed in the brain that regulates neuronal signaling by hydrolyzing cyclic nucleotides. Consequently, inhibitors of PDE10A are major targets for investigative therapies for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The presence of the 4-bromo substituent on the pyrazole ring and the 6-chloro group on the benzoxazole provides distinct electronic and steric properties, making this compound a valuable tool for Structure-Activity Relationship (SAR) studies . Researchers can use it to probe the binding requirements of biological targets and to optimize lead compounds for greater potency and selectivity. This product is provided for Research Use Only (RUO) and is strictly not intended for human therapeutic or diagnostic use. Researchers working in hit-to-lead optimization, central nervous system (CNS) drug discovery, and chemical biology will find this compound a critical asset for their investigations.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQMACDQNNOLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Analysis and Potential Biological Implications

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole contains several key structural elements that suggest potential biological activity:

  • Benzoxazole core: Known for various biological activities, including anticancer and antimicrobial properties.
  • Pyrazole moiety: Associated with diverse pharmacological effects, including antitumor, anti-inflammatory, and antibacterial activities .
  • Azetidine ring: A four-membered nitrogen-containing heterocycle that can enhance drug-like properties and biological activity.
  • Halogen substituents (bromine and chlorine): Often improve binding affinity and metabolic stability in drug molecules.

Potential Biological Activities

Based on the compound's structural features, the following biological activities may be worth investigating:

  • Anticancer activity
  • Anti-inflammatory effects
  • Antimicrobial properties
  • Enzyme inhibition

Anticancer Activity

Pyrazole derivatives have shown promising results in cancer research. For instance, some pyrazole compounds exhibit inhibitory activity against:

  • BRAF(V600E)
  • EGFR
  • Telomerase
  • ROS Receptor Tyrosine Kinase
  • Aurora-A kinase

These targets are involved in various cancer pathways, suggesting that this compound may have potential anticancer properties worth exploring.

Anti-inflammatory Effects

Pyrazole derivatives have demonstrated anti-inflammatory activities in several studies. The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties .

Antimicrobial Properties

Both pyrazole and benzoxazole moieties are associated with antimicrobial activity. The presence of halogen substituents may further enhance this potential .

Research Directions and Methodologies

To fully elucidate the biological activity of this compound, the following research approaches are recommended:

  • In vitro enzyme inhibition assays
  • Cell-based assays for cytotoxicity and anti-proliferative effects
  • Antimicrobial susceptibility testing
  • In vivo studies in animal models for pharmacokinetics and efficacy

Comparative Analysis

To better understand the compound's potential, a comparison with structurally similar molecules can be informative:

CompoundStructural SimilarityKnown Biological Activities
This compound-Under investigation
4-Bromo-1H-pyrazolePyrazole corePotential inhibitor of liver alcohol dehydrogenase
1,2,4-Oxadiazole derivativesHeterocyclic structureAnticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal activities

Conclusion and Future Directions

While specific biological activity data for this compound is currently limited, its structural features suggest promising potential in various therapeutic areas. Further research is needed to definitively characterize its biological activities and potential applications in drug discovery.

Key areas for future investigation include:

  • Comprehensive in vitro and in vivo studies to determine specific biological activities
  • Structure-activity relationship (SAR) studies to optimize potency and selectivity
  • Mechanism of action studies to understand how the compound interacts with biological targets
  • Toxicology studies to assess safety and potential side effects

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing pyrazole and benzoxazole moieties exhibit significant anticancer properties. The halogen (bromine) substitution on the pyrazole ring enhances biological activity through increased binding affinity to target proteins involved in tumor growth.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Studies suggest that the unique structural features may inhibit bacterial growth by disrupting cellular functions.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for further functionalization and modification to create more complex molecules.

Material Science

Due to its electronic properties, 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole can be explored for applications in organic electronics and photonic devices. The presence of halogen atoms can enhance charge transport properties.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, derivatives of benzoxazole were tested for their efficacy against various cancer cell lines. The presence of the azetidine and pyrazole rings was crucial for enhancing cytotoxicity, indicating that modifications to these structures could lead to more potent anticancer agents.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of halogenated pyrazoles against resistant bacterial strains. Results demonstrated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
  • Core Structure : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen).
  • Substituents : Ethoxy (vs. chloro) at position 6; 4-methyl-pyrazole (vs. 4-bromo-pyrazole).
  • Ethoxy’s bulkier nature versus chloro could reduce metabolic stability but improve lipophilicity (higher logP) .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Core Structure : Benzothiazole with 6-methyl substitution.
  • Substituents : Pyrazoline ring with 4-methoxyphenyl and phenyl groups.
  • Implications: The pyrazoline moiety (vs. azetidine-pyrazole) introduces a five-membered dihydro ring, offering conformational flexibility but reduced strain.

Azetidine-Pyrazole Derivatives

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
  • Core Structure: Quinoline with azetidine-linked tetrahydropyrazolo-pyridine and morpholine.
  • Substituents : Complex polycyclic systems.
  • Implications: The azetidine-pyrazole hybrid is integrated into a TLR7-9 antagonist framework for treating systemic lupus erythematosus, highlighting the scaffold’s versatility in immunomodulation . Compared to the target compound, the additional morpholine and quinoline groups may enhance solubility but increase molecular weight (MW > 400).
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine Hydrochloride
  • Core Structure : Simple ethylamine backbone with 4-bromo-pyrazole.
  • Substituents : Lacks the benzoxazole and azetidine components.
  • Bromo-pyrazole’s role here (C6H11BrClN3) emphasizes its utility as a halogen-bond donor in small-molecule inhibitors .

Halogen-Substituted Pyrazole Analogues

4-Bromo-2-(4'-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Core Structure : Dihydro-pyrazolone with bromo and chloro substituents.
  • Substituents : 4-chlorophenyl and methyl groups.
  • LC/MS data (m/z 301–305 [M+H]+) indicates similar fragmentation patterns to bromo-pyrazole-containing compounds .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Reported Activities
Target Compound Benzoxazole 6-Cl, azetidine-(4-Br-pyrazole) ~370 (estimated) N/A (Theoretical)
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Benzothiazole 6-OEt, azetidine-(4-Me-pyrazole) 328.4 N/A
2-[5-(4-Methoxyphenyl)-3-phenyl-...-1,3-benzothiazole Benzothiazole 6-Me, pyrazoline-(4-MeO-phenyl) ~390 (estimated) Antitumor, antidepressant
TLR7-9 Antagonist Derivative Quinoline Azetidine-tetrahydropyrazolo-pyridine, morpholine >400 Immunomodulation (SLE treatment)
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine Ethylamine 4-Br-pyrazole 241.5 Halogen-bonding scaffold

Preparation Methods

Azetidine Synthesis

Azetidine precursors are synthesized via [2+2] cycloaddition of alkenes with dichloromethane under photolytic conditions. For example, 3-(hydroxymethyl)azetidine is prepared by hydrogenation of corresponding nitro compounds, followed by reduction.

N-Alkylation of Azetidine

The azetidine nitrogen is alkylated using 2-bromoethyl methyl ether or similar electrophiles. In a typical procedure:

  • Reagents : Azetidine, 2-bromoethyl methyl ether, Cs₂CO₃

  • Solvent : Acetonitrile

  • Conditions : 90°C, 12 hours

  • Yield : 70–85%

Introduction of the 4-Bromo-1H-pyrazol-1-yl Group

The pyrazole moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromo-1H-pyrazole and a boronic ester-functionalized intermediate is employed:

Example protocol :

  • Boronic ester : 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Catalyst : Pd(PPh₃)₄

  • Base : K₃PO₄

  • Solvent : Toluene/ethanol (3:1)

  • Temperature : 80°C, 18 hours

  • Yield : 85%

Halogen Exchange

Bromination of pre-formed pyrazole derivatives using PBr₃ or N-bromosuccinimide (NBS) in DMF achieves regioselective bromination at the 4-position.

Final Assembly of the Target Compound

The convergent synthesis concludes with coupling the benzoxazole-azetidine intermediate to the 4-bromo-pyrazole derivative.

Stepwise procedure :

  • Alkylation : React 6-chloro-1,3-benzoxazole with 3-(bromomethyl)azetidine using NaH in THF.

  • Coupling : Attach 4-bromo-1H-pyrazole via Mitsunobu reaction (DEAD, PPh₃).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Optimized conditions :

  • Temperature : 0°C to room temperature

  • Yield : 60–75%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Sequential alkylation Benzoxazole → Azetidine → Pyrazole60–75Modular, scalableMulti-step purification
Convergent coupling Parallel synthesis + Suzuki coupling70–85High regioselectivityRequires palladium catalysts

Challenges and Optimization Strategies

  • Steric hindrance : Bulky substituents on azetidine impede coupling efficiency. Solutions include using bulky ligands (e.g., XPhos) or elevated temperatures.

  • Purification : Silica gel chromatography remains standard, though HPLC-MS aids in isolating polar intermediates.

  • Scale-up : Continuous flow systems improve reproducibility for Suzuki reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling azetidine derivatives with brominated pyrazole precursors under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ or CuI. For example, azetidine rings can be functionalized with bromopyrazole moieties via nucleophilic substitution or click chemistry, as demonstrated in analogous benzoxazole syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substitution patterns on the azetidine and pyrazole rings.
  • FT-IR : Identify key functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, Br, and Cl percentages to verify purity (>95% recommended) .
  • Melting Point : Consistency with literature values (if available) ensures crystallinity.

Advanced Research Questions

Q. How can the azetidine ring's substituents be optimized to enhance biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance:

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyrazole ring to improve binding affinity.
  • Modify the azetidine's methylene linker length to adjust steric effects, as seen in pyrazoline derivatives with antitumor activity .
  • Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, as demonstrated for benzoxazole analogs .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example:

  • Recalculate DFT-based NMR chemical shifts (using Gaussian or ORCA) with explicit solvent models (e.g., PCM for DMSO).
  • Compare experimental IR spectra with simulated spectra from vibrational frequency analysis .
  • Validate purity via HPLC-MS to rule out byproducts.

Q. What computational methods are suitable for studying this compound's binding modes?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are standard:

  • Docking : Use PyMOL or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites).
  • MD Simulations (NAMD/GROMACS) : Assess stability of ligand-protein complexes over 100+ ns trajectories. Prior studies on benzothiazole derivatives highlight the importance of halogen bonding (Br···O/N) for affinity .

Q. How to evaluate this compound's inhibitory effects on enzymes like AST/ALT?

  • Methodological Answer : Follow enzymatic assay protocols:

  • In vitro : Incubate the compound with human serum (from disease models) and measure AST/ALT activity via UV-Vis spectrophotometry (e.g., NADH oxidation at 340 nm).
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compound A2 in benzothiazole-pyrazole hybrids showed 72% AST inhibition at 50 µM .

Q. What strategies improve regioselectivity during bromination of the pyrazole ring?

  • Methodological Answer : Control reaction conditions to direct bromination to the 4-position:

  • Use NBS (N-bromosuccinimide) in acetic acid at 0–5°C.
  • Employ Lewis acids (e.g., FeCl₃) to stabilize transition states, as shown in bromophenyl-thiazole syntheses .

Q. How does the compound's stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Computed physicochemical properties (e.g., XLogP3 = ~2.2) suggest moderate solubility in aqueous-organic mixtures .

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